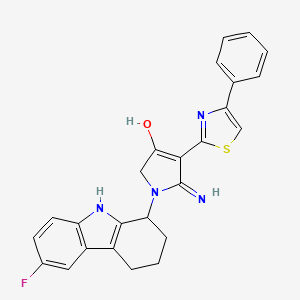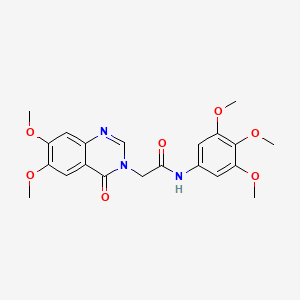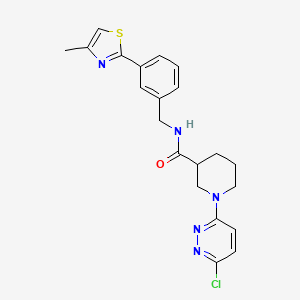![molecular formula C19H22ClN5O3 B10984771 4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984771.png)
4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of piperazine derivatives.
- It combines a piperazine ring with a carboxamide group and a complex substituent containing a chlorophenyl moiety and a methoxypyridine group.
- Its unique structure suggests potential applications in various fields.
Preparation Methods
Synthetic Routes:
Suzuki–Miyaura Coupling: One common method involves Suzuki–Miyaura coupling, which forms carbon–carbon bonds using organoboron reagents and palladium catalysts.
Radical Protodeboronation: Another approach utilizes radical protodeboronation, allowing alkyl boronic esters to undergo transformation.
Industrial Production:
- Industrial-scale synthesis typically involves optimization of the chosen synthetic route.
- Precursor molecules are carefully selected to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have therapeutic applications, e.g., as an antiviral or anticancer agent.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its specific substituents set it apart.
Similar Compounds: Related piperazine derivatives include other carboxamides and phenyl-substituted analogs.
Properties
Molecular Formula |
C19H22ClN5O3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O3/c1-28-18-6-5-15(12-21-18)23-17(26)13-22-19(27)25-9-7-24(8-10-25)16-4-2-3-14(20)11-16/h2-6,11-12H,7-10,13H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
IIBUOFQHMXYNRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10984696.png)
![2-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B10984698.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10984704.png)
![5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10984706.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10984720.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B10984724.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B10984733.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10984737.png)
![(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10984750.png)
![4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile](/img/structure/B10984756.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B10984779.png)
